3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of sulfonyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium isobutylsulfinate to form the corresponding sulfone. This intermediate is then reacted with azetidine under specific conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and affecting signal transduction pathways .
Comparison with Similar Compounds
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine can be compared with other sulfonyl-containing azetidines, such as:
- 3-(Isopropylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine
- 3-(Butylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine These compounds share similar structural features but differ in the alkyl groups attached to the sulfonyl moieties. The unique combination of isobutyl and 3-methylbenzyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research .
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)10-21(17,18)15-8-16(9-15)22(19,20)11-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGNDLVHMWQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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